molecular formula C17H15ClFNO3 B2357063 2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate CAS No. 876536-85-5

2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate

Cat. No.: B2357063
CAS No.: 876536-85-5
M. Wt: 335.76
InChI Key: RSWIEECMJMIFHT-UHFFFAOYSA-N
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Description

2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate is a potent chemical compound with diverse applications. Its unique properties make it invaluable in scientific research, enabling breakthroughs in drug development, material synthesis, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate typically involves the reaction of 2-chloro-4-fluorobenzoic acid with 2-amino-2-oxoethyl phenethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an anhydrous solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to meet stringent purity standards required for scientific research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate shares similarities with other compounds such as 2-chloro-1-(2-phenyl-1H-indol-1-yl)ethanone and 4-(2-phenyl-1H-indol-1-yl)-1H-imidazol-2(5H)-one .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in various fields of research and development.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 2-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c18-15-10-13(19)6-7-14(15)17(22)23-11-16(21)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWIEECMJMIFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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